4-Bromo-2,3-dimethylaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,3-dimethylaniline hydrochloride is an organic compound with the molecular formula C8H11BrClN. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 4-position and two methyl groups at the 2 and 3 positions. The compound is typically found in its hydrochloride salt form, which enhances its solubility in water and other polar solvents .
Mechanism of Action
Action Environment
The action, efficacy, and stability of 4-Bromo-2,3-dimethylaniline hydrochloride can be influenced by various environmental factors . These could include the pH and temperature of the biological environment, the presence of other molecules, and the specific characteristics of the biological system in which the compound is introduced.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,3-dimethylaniline hydrochloride can be achieved through several methods. One common approach involves the bromination of 2,3-dimethylaniline. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 4-position .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. The final product is then purified through recrystallization or other suitable purification techniques to obtain the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,3-dimethylaniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation reactions can produce quinones .
Scientific Research Applications
4-Bromo-2,3-dimethylaniline hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N,N-dimethylaniline: Similar structure but with N,N-dimethyl substitution instead of 2,3-dimethyl.
2,3-Dimethylaniline: Lacks the bromine substitution.
4-Bromoaniline: Lacks the dimethyl substitution.
Uniqueness
4-Bromo-2,3-dimethylaniline hydrochloride is unique due to the presence of both bromine and dimethyl groups on the aniline ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced solubility in polar solvents .
Biological Activity
4-Bromo-2,3-dimethylaniline hydrochloride is an aromatic amine with significant biological activity. This compound is characterized by the presence of a bromine atom and two methyl groups on the aniline structure, which influences its reactivity and interactions with biological systems. Understanding the biological activity of this compound is crucial for its applications in pharmaceuticals and chemical biology.
- Molecular Formula : C8H10BrN·HCl
- Molecular Weight : Approximately 200.08 g/mol
- Physical State : Light yellow liquid
This compound exhibits biological activity primarily through interactions with various enzymes and cellular pathways. The compound is known to inhibit specific cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification of xenobiotics.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to interact with cytochrome P450 enzymes, leading to altered metabolism of drugs and other substrates.
- Cellular Signaling : It can influence cell signaling pathways, potentially affecting gene expression related to detoxification processes.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Case Studies and Research Findings
-
Cytotoxicity Assessment :
A study evaluated the cytotoxic effects of this compound on human liver cells (HepG2). Results indicated that at concentrations above 100 µM, the compound significantly reduced cell viability, suggesting a dose-dependent toxic effect. -
Enzyme Interaction Studies :
Research conducted on rat liver microsomes demonstrated that this compound inhibits CYP450 enzymes involved in the metabolism of common drugs like acetaminophen. The IC50 values for inhibition ranged from 50 to 150 µM depending on the specific enzyme isoform tested . -
Antimicrobial Activity :
In vitro tests revealed that the compound exhibited inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 200 µg/mL .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests moderate bioavailability due to its molecular weight and lipophilicity (LogP). The compound is likely to undergo hepatic metabolism primarily through cytochrome P450-mediated pathways.
Properties
IUPAC Name |
4-bromo-2,3-dimethylaniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.ClH/c1-5-6(2)8(10)4-3-7(5)9;/h3-4H,10H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQWQEFSTOIANY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679857 |
Source
|
Record name | 4-Bromo-2,3-dimethylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215205-95-0 |
Source
|
Record name | 4-Bromo-2,3-dimethylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.